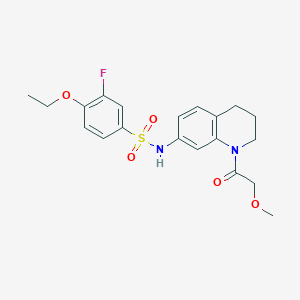

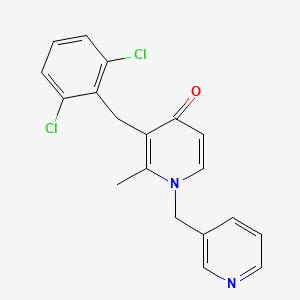

![molecular formula C20H16N4O5S B2457201 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 893967-92-5](/img/structure/B2457201.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide” is a compound that exhibits antidiabetic, anti-inflammatory, and antitumor activities . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

A series of compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The synthesis process involves the use of various chemical reactions and techniques, and the yield of the final product can vary .Molecular Structure Analysis

The imidazo[2,1-b]thiazole fragment is almost planar, and the phenyl ring makes a dihedral angle with this mean moiety . The compound also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The IR spectra of these derivatives showed characteristic N–H stretching peaks corresponding to the primary NH2 group, C=O stretching peak corresponding to the COCH3 group, and C=O stretching peak corresponding to the COOC2H5 group .Physical And Chemical Properties Analysis

The compound has specific physical and chemical properties. For instance, the yield of the compound is 62%; melting point: 231–233 °C; 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Mecanismo De Acción

Target of Action

Similar compounds with the imidazo[2,1-b]thiazole scaffold have been reported to exhibit broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound might interact with targets that are crucial for cell proliferation and survival.

Mode of Action

Compounds with similar structures have been reported to inhibit cell proliferation . This could be achieved through interactions with cellular targets that disrupt key processes such as DNA replication, cell cycle progression, or signal transduction pathways.

Biochemical Pathways

Given its potential antiproliferative activity , it is plausible that the compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Based on the reported antiproliferative activity of similar compounds , it can be inferred that the compound might induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is its selectivity for cancer cells, which minimizes its toxicity to normal cells. This makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Additionally, its mechanism of action is not fully understood, which limits its potential applications.

Direcciones Futuras

For research on N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide could include:

1. Optimization of the synthesis method to improve yield and purity.

2. Investigation of the mechanism of action to better understand its anti-cancer effects.

3. Evaluation of the efficacy of this compound in animal models of cancer.

4. Development of novel drug delivery systems to improve its bioavailability and targeting.

5. Combination therapy with other anti-cancer agents to enhance its therapeutic effects.

In conclusion, this compound, or this compound, is a synthetic compound with potential applications in cancer therapy. Its selectivity for cancer cells and ability to induce apoptosis make it a promising candidate for further investigation. However, its limitations for lab experiments and incomplete understanding of its mechanism of action warrant further research to fully explore its potential.

Métodos De Síntesis

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves the reaction of 3-(imidazo[2,1-b]thiazol-6-yl)aniline with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This method has been reported to yield this compound with a purity of over 95%.

Aplicaciones Científicas De Investigación

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has been studied extensively for its potential applications in cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called AKT. This protein is involved in cell survival and proliferation, and its inhibition leads to the death of cancer cells.

Propiedades

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)19(25)21-13-5-3-4-12(8-13)15-11-23-6-7-30-20(23)22-15/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUNRGDJPDXNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)

![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2457126.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)

![(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2457134.png)

![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)

![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)

![N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2457139.png)